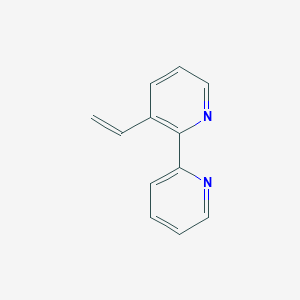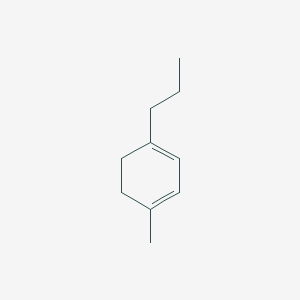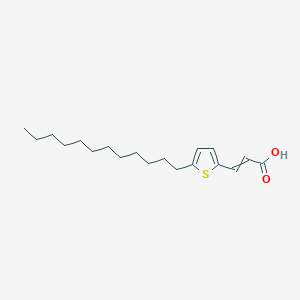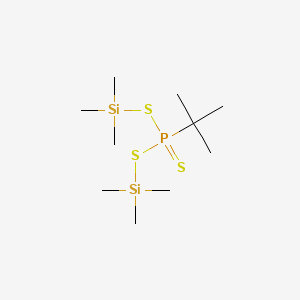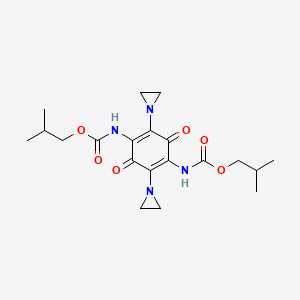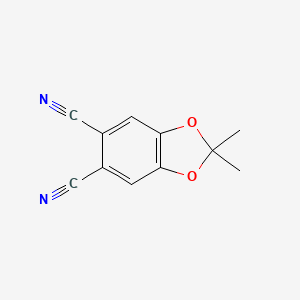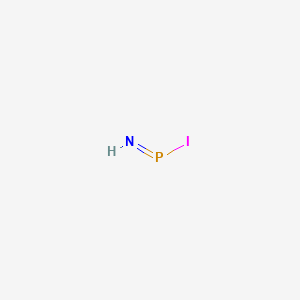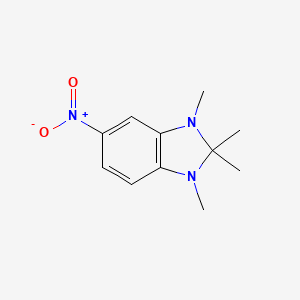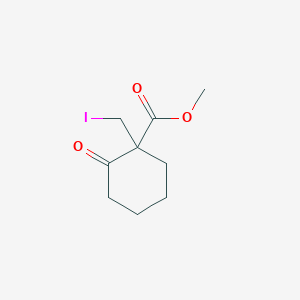
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with an iodomethyl group, a ketone group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexanone with iodomethane in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to modify biological molecules and pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(bromomethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(chloromethyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(hydroxymethyl)-2-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and hydroxyl analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
112818-12-9 |
|---|---|
Molecular Formula |
C9H13IO3 |
Molecular Weight |
296.10 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-13-8(12)9(6-10)5-3-2-4-7(9)11/h2-6H2,1H3 |
InChI Key |
JKEUBPWOTRJZML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


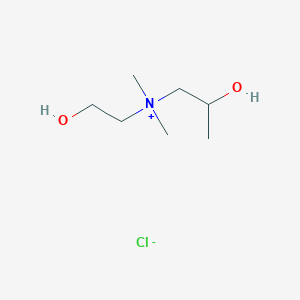
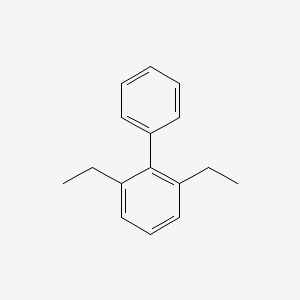
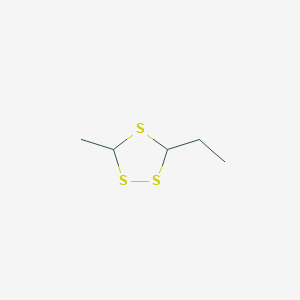
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
